

Spectroscopic Data Analysis of H-Pro-Val-OH: A Technical Guide

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Compound of Interest

Compound Name: *H-Pro-Val-OH*

CAS No.: 52899-09-9

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the dipeptide **H-Pro-Val-OH**. Due to the absence of publicly available experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR) data alongside expected Infrared (IR) spectroscopy and Mass Spectrometry (MS) characteristics. The information herein serves as a valuable reference for the identification, characterization, and quality control of this dipeptide in research and development settings.

Molecular Structure

H-Pro-Val-OH, also known as Prolyl-Valine, is a dipeptide composed of the amino acids Proline and Valine linked by a peptide bond.

Chemical Structure:

Molecular Formula: $C_{10}H_{18}N_2O_3$

Molecular Weight: 214.26 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Predicted ^1H and ^{13}C NMR data for **H-Pro-Val-OH** are presented below. These predictions are based on established chemical shift models and can be used as a guide for interpreting experimental spectra.

The predicted ^1H NMR chemical shifts are summarized in the table below. The values are referenced to tetramethylsilane (TMS) at 0 ppm.

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
Proline- α -CH	4.3 - 4.5	Doublet of Doublets (dd)	$\sim 8, \sim 4$
Valine- α -CH	4.1 - 4.3	Doublet (d)	~ 5
Proline- δ -CH ₂	3.2 - 3.4	Multiplet (m)	-
Valine- β -CH	2.1 - 2.3	Multiplet (m)	-
Proline- β -CH ₂	1.9 - 2.1	Multiplet (m)	-
Proline- γ -CH ₂	1.8 - 2.0	Multiplet (m)	-
Valine- γ -CH ₃	0.9 - 1.1	Doublet (d)	~ 7
Valine- γ' -CH ₃	0.9 - 1.1	Doublet (d)	~ 7
Amine-NH ₂	8.0 - 8.5	Broad Singlet (br s)	-
Amide-NH	7.5 - 8.0	Doublet (d)	~ 8
Carboxyl-OH	10.0 - 12.0	Broad Singlet (br s)	-

The predicted ^{13}C NMR chemical shifts are provided below, referenced to TMS at 0 ppm.

Carbon Assignment	Predicted Chemical Shift (ppm)
Proline-C=O (Amide)	172 - 175
Valine-C=O (Carboxyl)	175 - 178
Proline- α -CH	59 - 62
Valine- α -CH	58 - 61
Proline- δ -CH ₂	46 - 49
Valine- β -CH	30 - 33
Proline- β -CH ₂	29 - 32
Proline- γ -CH ₂	24 - 27
Valine- γ -CH ₃	18 - 20
Valine- γ' -CH ₃	17 - 19

A general protocol for acquiring NMR spectra of a dipeptide like **H-Pro-Val-OH** is as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the dipeptide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., -NH₂, -COOH, -NH).
- **Instrumentation:** Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher for better signal dispersion.
- **¹H NMR Acquisition:**
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
- **¹³C NMR Acquisition:**

- Acquire a one-dimensional ^{13}C NMR spectrum with proton decoupling.
- Typical parameters include a 45-90 degree pulse angle, a spectral width of 200-220 ppm, and a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei.
- A larger number of scans is generally required compared to ^1H NMR to achieve a good signal-to-noise ratio.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase correct the spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative ratios of different protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The expected characteristic IR absorption bands for **H-Pro-Val-OH** are listed below.

Functional Group	Vibrational Mode	Expected Absorption Range (cm ⁻¹)	Intensity
O-H (Carboxylic Acid)	Stretching	2500 - 3300	Broad, Strong
N-H (Amine & Amide)	Stretching	3200 - 3500	Medium, Broad
C-H (Aliphatic)	Stretching	2850 - 3000	Medium to Strong
C=O (Carboxylic Acid)	Stretching	1700 - 1725	Strong
C=O (Amide I)	Stretching	1630 - 1680	Strong
N-H (Amide II)	Bending	1510 - 1570	Medium
C-N	Stretching	1000 - 1350	Medium
O-H	Bending	1395 - 1440	Medium

- Sample Preparation:
 - Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Place the sample in the spectrometer and record the sample spectrum.
 - The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
 - Typically, spectra are collected over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For **H-Pro-Val-OH**, electrospray ionization (ESI) is a common and suitable ionization method.

Ion	Formula	Expected m/z
Molecular Ion [M+H] ⁺	[C ₁₀ H ₁₉ N ₂ O ₃] ⁺	215.14
Sodium Adduct [M+Na] ⁺	[C ₁₀ H ₁₈ N ₂ O ₃ Na] ⁺	237.12
Potassium Adduct [M+K] ⁺	[C ₁₀ H ₁₈ N ₂ O ₃ K] ⁺	253.10

In tandem mass spectrometry (MS/MS), the molecular ion is fragmented to provide structural information. The most common fragmentation occurs at the peptide bond, leading to the formation of b- and y-ions.

- b-ions: Contain the N-terminus.
 - b₁ ion (Pro): m/z 98.06
- y-ions: Contain the C-terminus.
 - y₁ ion (Val): m/z 118.09

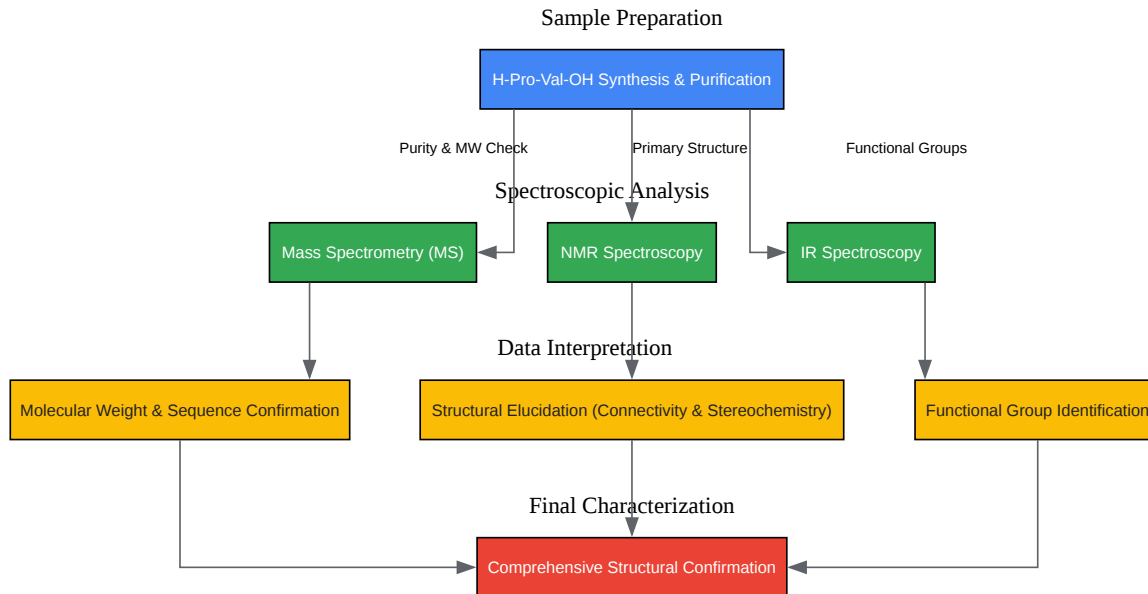
Other potential fragmentations include the loss of water (-18 Da) or ammonia (-17 Da) from the molecular ion or fragment ions.

- Sample Preparation: Dissolve a small amount of the dipeptide in a suitable solvent, such as a mixture of water and acetonitrile with a small amount of formic acid (e.g., 0.1%) to promote ionization.
- Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.
- Data Acquisition:
 - Infuse the sample solution into the ESI source at a constant flow rate.

- Acquire the full scan mass spectrum in positive ion mode to observe the protonated molecular ion $[M+H]^+$ and other adducts.
- For structural confirmation, perform MS/MS analysis by selecting the $[M+H]^+$ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
- Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions, which can be used to confirm the amino acid sequence.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a dipeptide such as **H-Pro-Val-OH**.



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A logical workflow for the spectroscopic analysis of **H-Pro-Val-OH**.

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